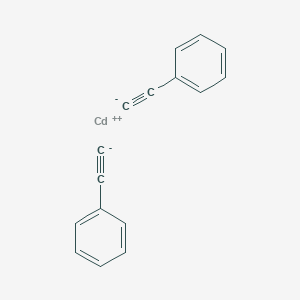

cadmium(2+);ethynylbenzene

Description

Contextualization of Organocadmium Chemistry within Coordination and Organometallic Disciplines

Organocadmium chemistry is a specialized area within organometallic chemistry that focuses on compounds containing a carbon-cadmium (Cd-C) bond. wikipedia.orgscribd.com As a Group 12 element, cadmium shares chemical similarities with zinc and mercury. wikipedia.org Organocadmium compounds are typically prepared through transmetalation or exchange reactions between a cadmium salt and an organometallic reagent, such as a Grignard or organolithium compound. wikipedia.orgscribd.com The first organocadmium compounds, dimethylcadmium (B1197958) and diethylcadmium, were synthesized in 1917. wikipedia.orgscribd.com

From a coordination chemistry perspective, cadmium is almost exclusively found in the +2 oxidation state. thieme-connect.de Its d-orbital is completely filled (a d¹⁰ configuration), meaning its coordination chemistry is primarily governed by electrostatic interactions rather than ligand field effects. thieme-connect.delibretexts.org This results in a degree of unpredictability in the coordination number, which can range from two to six, and the resulting geometry of its complexes. thieme-connect.de The Cd-C bond is less polar and weaker than the Zn-C bond, rendering organocadmium compounds generally less reactive and more thermolabile than their organozinc counterparts. thieme-connect.delibretexts.org This reduced nucleophilicity has been historically exploited for specific organic transformations, such as the synthesis of ketones from acyl chlorides, where the less reactive organocadmium reagent prevents further reaction to a tertiary alcohol. wikipedia.org While their synthetic utility has been somewhat limited compared to other organometallics, their unique reactivity and structural characteristics continue to make them a subject of academic research. wikipedia.orgresearchgate.net

Significance of Ethynylbenzene (Phenylacetylide) as a Ligand in Metal Complexation

Ethynylbenzene, which forms the phenylacetylide anion (C₆H₅C≡C⁻) upon deprotonation, is a crucial ligand in the field of metal complexation. As a terminal alkyne, it possesses a rich π-system and a terminal acidic proton, allowing it to bind to metal centers in several modes. nitrkl.ac.in The most common mode is as a σ-bonded acetylide ligand, where the terminal carbon forms a strong covalent bond with the metal. Additionally, the π-electrons of the carbon-carbon triple bond can engage in d-orbital interactions with the metal center. nitrkl.ac.in

The significance of phenylacetylide and related alkynyl ligands stems from several key properties:

Structural Rigidity: The linear geometry of the acetylene (B1199291) unit imparts rigidity to the resulting metal complexes. This feature is highly desirable in the construction of well-defined supramolecular structures, coordination polymers, and materials for molecular electronics. dur.ac.uknih.gov

Electronic Communication: The conjugated π-system of the phenylethynyl group can facilitate electronic communication between metal centers in polynuclear complexes. rsc.org This property is fundamental to the design of molecular wires and other functional materials with specific electronic or photophysical properties. dur.ac.uk

Tunability: The phenyl ring can be easily functionalized with either electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the electronic properties of the ligand and, consequently, the reactivity and physical properties of the metal complex. dur.ac.uk

The versatility of the ethynylbenzene ligand has led to its incorporation in a vast number of organometallic complexes across the periodic table, where it serves as a building block for advanced materials and a component in catalytic systems. dur.ac.ukrsc.org

Scope and Objectives of Academic Inquiry into Cadmium(II)-Ethynylbenzene Systems

The academic investigation into complexes formed between cadmium(II) and ethynylbenzene ligands is driven by the goal of creating novel molecular and polymeric structures with unique functional properties. The combination of a d¹⁰ metal ion like Cd(II) with a rigid, electronically active ligand like phenylacetylide offers fertile ground for discovering new materials.

Key objectives of this research include:

Synthesis and Structural Characterization: A primary goal is the synthesis of new cadmium(II)-phenylacetylide compounds and the detailed characterization of their structures using techniques like single-crystal X-ray diffraction. nih.govacs.orgacs.org Research has explored the creation of coordination polymers where ligands like 1,4-bis[(pyridyl)ethynyl]benzene link cadmium(II) centers into extended one-, two-, or three-dimensional networks. nih.gov

Luminescent Properties: Cadmium(II) complexes, particularly those with π-electron-rich ligands, are often investigated for their potential as luminescent materials. researchgate.netnih.gov The rigid framework provided by phenylacetylide ligands can enhance emission efficiency, making these complexes candidates for applications in sensors or light-emitting devices. nih.gov The luminescence in such d¹⁰ complexes often arises from intra-ligand or ligand-to-metal charge-transfer processes. nih.gov

Catalytic Activity: While less common than for other transition metals, the potential catalytic activity of cadmium complexes is an area of interest. For instance, cadmium(II) coordination polymers have been studied for their ability to catalyze organic reactions, such as the coupling of benzaldehyde, phenylacetylene (B144264), and piperidine. nih.govbcrec.id

Development of Advanced Materials: The self-assembly of cadmium ions and functional ethynylbenzene-based ligands can lead to metal-organic frameworks (MOFs) or coordination polymers with porous structures. acs.orgnih.gov These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis. nih.gov

A notable example combining some of these interests is the synthesis of the ferroceneethynyl-functionalized homoleptic cadmium complex, [Cd(C≡CFc)₂], which integrates the electrochemical activity of ferrocene (B1249389) with the structural characteristics of a metal acetylide. nitrkl.ac.in Similarly, mixed-metal systems, such as platinum-cadmium complexes bridged by acetylide ligands, are studied to understand heterometallic interactions and their influence on optical properties. acs.org

Data on Cadmium(II) Coordination and Related Metal-Acetylide Complexes

The following tables provide representative data for cadmium coordination environments and structural parameters in related metal-ethynylbenzene complexes, illustrating the typical bond lengths and coordination geometries investigated in this area of research.

Table 1: Coordination Environment in Representative Cadmium(II) Complexes This table presents data on the coordination geometry and bond lengths for various Cd(II) coordination polymers, highlighting the flexibility of the cadmium coordination sphere.

| Complex Formula | Cd(II) Coordination Number | Coordination Geometry | Cd-O Bond Lengths (Å) | Cd-N Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [{CdL₂(H₂O)}·(H₂O)₃]n | 7 | - | 2.290 - 2.551 | 2.393 | researchgate.net |

| [Cd₃(isonicotinate)₁₀(H₂O)₂]²⁺ | - | - | - | - | acs.org |

| [Cd(C₂₀H₁₂N₂)₀.₅(NO₃)(CH₃OH)]n | - | Zigzag Chain | - | - | nih.gov |

Data sourced from crystallographic studies of cadmium(II) coordination polymers.

Table 2: Structural Data for Metal-Phenylacetylide Complexes This table provides examples of metal-carbon bond lengths in complexes containing the phenylacetylide ligand, which are comparable to those expected in cadmium(II)-ethynylbenzene systems.

| Complex | Metal Center | M-C≡ Bond Length (Å) | Notes | Reference |

|---|---|---|---|---|

| (PMePh₃)₂[{cis-Pt(C₆F₅)₂(μ-κCα:η²-C⋮CPh)₂}(CdCl₂)] | Pt/Cd | - | Heterobimetallic Pt-Cd complex | acs.org |

| [Au(C≡CPh)]₂(μ-Ph₂PCH₂CH₂PPh₂) | Au(I) | - | Luminescent gold(I) complex | hku.hk |

| (PNNP)Fe(C≡CPh)₂ | Fe(II) | ~1.95 | Formed by C-H activation of phenylacetylene | rsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

46842-01-7 |

|---|---|

Molecular Formula |

C16H10Cd |

Molecular Weight |

314.66 g/mol |

IUPAC Name |

cadmium(2+);ethynylbenzene |

InChI |

InChI=1S/2C8H5.Cd/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |

InChI Key |

VWOMFPKNORMRAL-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Ii Ethynylbenzene Complexes

Direct Synthesis Routes via Reaction of Cadmium Precursors with Ethynylbenzene (or Derivatives)

Direct synthesis represents the most straightforward approach to forming cadmium-alkynyl bonds. This typically involves the reaction of a suitable cadmium precursor, usually a salt, with ethynylbenzene or a derivative.

The reaction between cadmium(II) halides, such as cadmium(II) chloride (CdCl₂) or cadmium(II) bromide (CdBr₂), and phenylacetylene (B144264) (ethynylbenzene) can yield cadmium-ethynylbenzene complexes. These reactions often lead to the formation of polymeric structures with the general formula [Cd(C≡CPh)₂]n. unirioja.es The insolubility and polymeric nature of these products can make characterization challenging. The choice of the halide can influence the reactivity and the structure of the resulting product.

For instance, the reaction of CdCl₂ with a pre-formed platinum-phenylacetylide complex has been shown to produce mixed-metal clusters where the cadmium chloride unit is incorporated into the larger structure. unirioja.es This demonstrates the utility of cadmium halides as precursors, even in more complex synthetic routes. While less common in the surveyed literature for ethynylbenzene complexes, cadmium(II) trifluoromethanesulfonate (B1224126) (Cd(OTf)₂) is another potential precursor, valued in coordination chemistry for the weakly coordinating nature of the triflate anion, which can facilitate the coordination of other ligands.

The outcome of the direct synthesis of cadmium-ethynylbenzene complexes is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, the reaction temperature, and the stoichiometry of the reactants.

Solvent Systems: The solvent plays a crucial role in solubilizing the reactants and influencing the structure of the product. For example, in the synthesis of mixed-metal platinum-cadmium complexes, acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) have been used. researchgate.net The choice of solvent can determine whether a discrete molecular complex or an extended polymeric species is formed. researchgate.net In some cases, the solvent molecule itself can coordinate to the cadmium center, as seen in the formation of solvate complexes like [Pt(C≡CR)₄Cd(acetone)]₂. researchgate.net

Temperature Regimes: Reaction temperatures are critical for controlling the rate of reaction and the stability of the products. Many syntheses of cadmium-alkynyl complexes are carried out at room temperature to avoid decomposition. unirioja.es However, in some cases, heating may be necessary to drive the reaction to completion. For instance, the synthesis of certain cadmium(II) compounds via sonochemical or hydrothermal routes involves elevated temperatures, which can influence the final product's morphology and crystallinity. researchgate.net

Stoichiometric Control: The molar ratio of the cadmium salt to the ethynylbenzene derivative is a critical factor that dictates the structure of the final product. As an example, in the reaction of (NBu₄)₂[Pt(C≡CPh)₄] with CdCl₂, a 1:1 molar ratio yields a tetranuclear cluster, (NBu₄)₂[{Pt(μ-κCα:κCα-C≡CPh)₄}₂(CdCl)₂], whereas a 1:2 molar ratio can produce a trinuclear adduct, (NBu₄)₂[{Pt(μ-κCα:η²-C≡CPh)₄}(CdCl₂)₂]. unirioja.es This demonstrates that precise control over stoichiometry is essential for isolating specific, desired architectures.

Table 1: Effect of Stoichiometry on Product Formation

| Reactants | Molar Ratio (Pt:Cd) | Product | Reference |

|---|---|---|---|

| (NBu₄)₂[Pt(C≡CPh)₄] + CdCl₂ | 1:1 | (NBu₄)₂[{Pt(μ-κCα:κCα-C≡CPh)₄}₂(CdCl)₂] | unirioja.es |

| (NBu₄)₂[Pt(C≡CPh)₄] + CdCl₂ | 1:2 | (NBu₄)₂[{Pt(μ-κCα:η²-C≡CPh)₄}(CdCl₂)₂] | unirioja.es |

Ligand Exchange and Transmetallation Approaches

Alternative synthetic routes to cadmium-ethynylbenzene complexes involve ligand exchange and transmetallation reactions. These methods can offer greater control over the final product's structure and nuclearity.

A successful strategy for synthesizing well-defined, soluble cadmium-alkynyl complexes involves using pre-formed anionic homoleptic alkynylplatinate(II) species as precursors. unirioja.es These platinum complexes act as metalloligands that can coordinate to cadmium centers.

For example, the reaction of tetrabutylammonium (B224687) tetrakis(phenylethynyl)platinate(II), (NBu₄)₂[Pt(C≡CPh)₄], with cadmium(II) chloride results in the formation of novel mixed-metal platinum-cadmium clusters. unirioja.es Depending on the stoichiometry, either a tetranuclear cluster stabilized by platinum-cadmium bonds and bridging alkynyl ligands or a trinuclear complex featuring unusual η²-alkynyl-cadmium interactions can be isolated. unirioja.es This approach allows for the synthesis of structurally characterized, polynuclear cadmium-alkynyl species that are otherwise difficult to obtain through direct synthesis. unirioja.es The reactions of [Pt(C≡CR)₄]²⁻ (where R can be a substituted phenyl group) with Cd²⁺ can lead to either tetranuclear complexes or polymeric species, depending on the reaction medium and the specific alkynyl substituent. researchgate.net

While not a direct synthesis of a stable cadmium-ethynylbenzene complex, the cadmium iodide (CdI₂) mediated allenylation of terminal alkynes is a relevant synthetic methodology that proceeds via a proposed 1-alkynyl cadmium intermediate. This reaction involves the tandem coupling of an amine and two molecules of a terminal alkyne to produce trisubstituted allenes. The proposed mechanism suggests that the terminal alkyne reacts with CdI₂ in the presence of an amine to generate a 1-alkynyl cadmium species in situ. This reactive intermediate is then involved in the subsequent steps of the catalytic cycle. This methodology highlights the role of cadmium in activating the C-H bond of terminal alkynes, a fundamental step that is also required for the direct synthesis of cadmium-ethynylbenzene complexes.

Chelate-Assisted and Ancillary Ligand Strategies for Enhanced Complex Stabilization

The inherent tendency of simple cadmium(II) alkynyls to form insoluble polymers can be overcome by using ancillary or chelating ligands. These ligands coordinate to the cadmium center, satisfying its coordination sphere and preventing polymerization, which allows for the isolation of stable, mononuclear, or low-nuclearity complexes.

A key example is the synthesis of the mononuclear complex [Cd(C≡CPh)₂(tmen)] (where tmen is N,N,N',N'-tetramethylethylenediamine). unirioja.es The bidentate nitrogen-donor tmen ligand chelates to the cadmium(II) ion, effectively blocking coordination sites and preventing the formation of an extended polymeric network. This is one of the few structurally characterized mononuclear cadmium alkynyl complexes. unirioja.es

A variety of other N-donor ligands have been employed to stabilize cadmium(II) complexes, and these strategies can be extended to ethynylbenzene systems. For example, ligands such as 1,10-phenanthroline (B135089), 2,2'-bipyridine (B1663995), and various Schiff bases have been shown to form stable complexes with cadmium(II). publisherjee.comchristuniversity.innih.gov The use of phosphine (B1218219) ligands, such as pyridine-phosphine chalcogenides, has also been explored in the synthesis of zinc(II) and cadmium(II) complexes, resulting in dimeric structures. researchgate.net These examples underscore the general principle that the coordination of ancillary ligands is a powerful tool for controlling the structure and solubility of cadmium complexes, including those bearing ethynylbenzene ligands.

Table 2: Examples of Ancillary Ligands Used in Cadmium(II) Complex Synthesis

| Ligand Type | Specific Ligand Example | Resulting Complex Type | Reference |

|---|---|---|---|

| Bidentate N-donor | N,N,N',N'-tetramethylethylenediamine (tmen) | Mononuclear Cadmium(II) bis(phenylethynyl) | unirioja.es |

| Bidentate N-donor | 1,10-phenanthroline | Mixed Ligand Cadmium(II) Chelate | publisherjee.comchristuniversity.in |

| Bidentate N-donor | 2,2'-bipyridine | Mixed Ligand Cadmium(II) Chelate | publisherjee.comchristuniversity.in |

| Schiff Base | (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | Dimeric or Polymeric Cadmium(II) Halide | nih.gov |

| Phosphine | Pyridine-phosphine sulfide (B99878) | Dimeric Zinc(II)/Cadmium(II) | researchgate.net |

Emerging Green Chemistry Principles in Organocadmium Synthesis

The development of synthetic methodologies for organocadmium compounds, including cadmium(II)-ethynylbenzene complexes, is increasingly being influenced by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding the use of hazardous substances, and improving energy efficiency. In the realm of organocadmium synthesis, a significant emerging green approach is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding reactants together, often in the absence of a solvent.

Mechanochemical synthesis stands out as an environmentally benign alternative to traditional solution-phase reactions. nih.gov This solvent-free approach directly addresses the growing concerns over the environmental impact of hazardous organic solvents. nih.gov By eliminating the need for solvents, mechanochemistry not only prevents the release of volatile organic compounds (VOCs) but also simplifies product purification, thereby reducing the generation of chemical waste. nih.govresearchgate.net This method is recognized as a versatile tool for synthesizing a variety of substances, including organometallic compounds. nih.gov

The application of mechanical energy, typically through ball milling, activates chemical reactions between solid reactants. nih.gov This technique has been successfully employed for the synthesis of various organometallic compounds and has shown potential for overcoming challenges encountered in conventional solution-based methods, where coordinating solvents can interfere with the reaction pathways. vanderbilt.edu For instance, the synthesis of cadmium sulfide (CdS) nanoparticles has been demonstrated via a facile and sustainable mechanochemical route, highlighting the potential of this method for preparing cadmium-containing materials. nih.govmdpi.com In these processes, solid precursors like cadmium acetate (B1210297) and sodium sulfide are milled together to produce the desired product. nih.govmdpi.com

While direct research on the mechanochemical synthesis of cadmium(II)-ethynylbenzene is not extensively documented in the reviewed literature, the successful application of this technique to other organometallic and alkynyl complexes suggests its potential as a greener route. researchgate.net For example, mechanochemistry has been utilized to prepare alkynyl complexes of other metals, such as gold, by grinding the corresponding chloride precursors with phenylacetylene and a base. researchgate.net This indicates the feasibility of forming metal-alkynyl bonds under solvent-free conditions.

The principles of mechanochemical synthesis can be hypothetically extended to the preparation of cadmium(II)-ethynylbenzene. This would likely involve the milling of a suitable cadmium(II) salt (e.g., cadmium chloride or cadmium acetate) with a deprotonated form of ethynylbenzene or with ethynylbenzene and a solid base. The key advantages of such an approach would align with the core tenets of green chemistry.

| Green Chemistry Principle | Application in Mechanochemical Synthesis of Organocadmium Compounds | Potential Advantage for Cadmium(II)-Ethynylbenzene Synthesis |

|---|---|---|

| Prevention of Waste | Eliminates the need for solvents, reducing the generation of liquid waste streams. | Simplified workup and purification, minimizing byproducts. |

| Atom Economy | Reactions can proceed with high efficiency, incorporating a high proportion of reactant atoms into the final product. | Direct combination of precursors could lead to a more atom-economical route compared to multi-step solution-phase syntheses. |

| Less Hazardous Chemical Syntheses | Avoids the use of toxic and flammable organic solvents. nih.gov | Reduces the overall hazard profile of the synthetic process. |

| Energy Efficiency | Reactions are often conducted at ambient temperature and can be faster than conventional methods. nih.gov | Lower energy consumption compared to methods requiring heating or refluxing in a solvent. |

The exploration of mechanochemical and other solvent-free synthetic routes represents a critical frontier in the development of more sustainable methods for producing organocadmium compounds like cadmium(II)-ethynylbenzene. This approach not only offers environmental benefits but also opens up new possibilities for synthesizing novel materials that may be inaccessible through traditional solution-phase chemistry. vanderbilt.edu

Coordination Chemistry of Cadmium Ii with Ethynylbenzene Ligands

Fundamental Coordination Modes of the Ethynylbenzene (Phenylacetylide) Ligand

The phenylacetylide anion ([C≡C-Ph]⁻) is a versatile ligand that can coordinate to metal centers in several distinct ways. Its ability to act as both a strong σ-donor and a π-acceptor/donor allows for the formation of stable mononuclear complexes as well as polynuclear structures with intricate electronic properties.

Sigma-Bonding (M-C≡C-Ph) and Electron Donation

The most fundamental interaction between the phenylacetylide ligand and a metal ion such as cadmium(II) is the formation of a strong metal-carbon sigma (σ) bond. In this mode, the terminal acetylenic carbon atom donates its lone pair of electrons to an empty orbital on the cadmium center. This results in a linear M-C≡C arrangement, which is characteristic of terminal alkynyl ligands. This σ-donation is a primary factor in the stability of such complexes. A key example of this bonding is found in the mononuclear complex [Cd(C≡CPh)₂(tmen)] (where tmen is N,N,N',N'-tetramethylethylenediamine), which has been structurally characterized and confirms the presence of direct Cd-C σ-bonds. unirioja.es

Pi-Bonding Interactions (η²-alkyne)

Beyond simple σ-bonding, the triple bond of the ethynylbenzene ligand possesses π-electron density that can interact with the metal center. This η²-coordination involves the side-on donation of electrons from the alkyne's π-orbitals to the metal. While cadmium(II) has a filled d-shell, which limits π-backbonding, it can still accept electron density from the ligand's π-system. This type of interaction is observed in heteropolynuclear complexes. For instance, in a mixed platinum-cadmium complex, phenylacetylide ligands that are σ-bonded to platinum can simultaneously engage in a π-interaction with a neighboring cadmium center. unirioja.es This is described as a μ-κCα:η²(σ–π) bonding mode, where the cadmium is η²-bonded to the alkyne moiety. unirioja.es

Bridging Ligand Architectures and their Electronic Coupling

The phenylacetylide ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. wikipedia.org In its simplest bridging form (μ₂), the ligand spans two metal centers. This can occur through various bonding modes, including a σ,σ-bridge where each acetylenic carbon forms a σ-bond to a different metal. A notable example involving cadmium is a μ-κCα:Cα(σ-Pt, σ-Cd) bonding mode found in a heteronuclear cluster, where the alkynyl ligand bridges a platinum and a cadmium atom through σ-bonds from its α-carbon to both metals. unirioja.es

These bridging architectures are not merely structural links; they provide a pathway for electronic communication between the metal centers. The conjugated π-system of the ethynylbenzene ligand can facilitate the delocalization of electron density, leading to interesting electronic and photophysical properties. The extent of this electronic coupling is highly dependent on the distance between the metal centers and the precise nature of the bridging interaction.

Table 1: Coordination Modes of the Phenylacetylide Ligand with Cadmium(II)

| Coordination Mode | Description | Bonding Representation |

|---|---|---|

| Terminal σ-Bonding | The ligand binds to a single Cd(II) center through a strong sigma bond from the terminal carbon atom. | Cd-C≡C-Ph |

| π-Bonding (η²) | The π-electrons of the C≡C triple bond interact with the Cd(II) center in a side-on fashion. | Cd-(η²-C≡C-Ph) |

| Bridging (μ₂) | The ligand connects two metal centers, for example, through sigma bonds from one or both acetylenic carbons. | M-C≡C-Cd or M-(C≡C)-Cd |

Cadmium(II) Coordination Geometries and Oxidation States in Ethynylbenzene Complexes

In all known coordination complexes with ethynylbenzene, cadmium remains in its stable +2 oxidation state. However, the coordination environment around the Cd(II) ion is highly variable, reflecting the ion's electronic and steric flexibility.

Common Geometries: Tetrahedral, Trigonal Bipyramidal, Octahedral

The d¹⁰ electronic configuration of Cd(II) results in no crystal field stabilization energy, meaning that the coordination geometry is primarily dictated by ligand size, charge, and the nature of the covalent bonds. Consequently, cadmium(II) complexes are known to adopt a wide range of coordination numbers and geometries. researchgate.net The most common coordination numbers are 4, 5, and 6, which correspond to tetrahedral, trigonal bipyramidal (or square pyramidal), and octahedral geometries, respectively. researchgate.netnih.gov

Tetrahedral (4-coordinate): This geometry is common for Cd(II), especially with larger ligands. In a heteronuclear Pt-Cd complex containing phenylacetylide ligands, the cadmium center adopts a pseudo-tetrahedral coordination environment, being bound to two chlorine atoms and η²-bonded to two cis alkynyl groups. unirioja.es

Trigonal Bipyramidal (5-coordinate): Five-coordinate geometries are also frequently observed for cadmium(II). researchgate.net

Octahedral (6-coordinate): Owing to its relatively large ionic radius, Cd(II) readily accommodates six ligands to form octahedral complexes. researchgate.net This geometry is particularly prevalent in complexes with smaller ligands or in the solid state. researchgate.netnih.govsigmaaldrich.com

Table 2: Common Geometries for Cadmium(II) Coordination Complexes

| Coordination Number | Geometry | General Description |

|---|---|---|

| 4 | Tetrahedral | Four ligands arranged at the vertices of a tetrahedron around the central Cd(II) ion. |

| 5 | Trigonal Bipyramidal | Five ligands with three in a central plane and two in axial positions. |

| 6 | Octahedral | Six ligands positioned at the vertices of an octahedron. |

Flexibility and Adaptability of the Cadmium(II) Coordination Sphere

A defining characteristic of cadmium(II) coordination chemistry is the remarkable flexibility and adaptability of its coordination sphere. researchgate.net The ion can readily alter its coordination number and geometry to satisfy the steric and electronic demands of the surrounding ligands. nih.gov This adaptability is particularly relevant in complexes with the ethynylbenzene ligand, which can present multiple coordination modes (terminal σ, bridging, π-bonding).

The ability of cadmium(II) to accommodate these different bonding scenarios allows for the formation of a diverse range of architectures, from simple mononuclear species to complex, multidimensional coordination polymers. This structural versatility is a direct consequence of the spherically symmetric d¹⁰ electron shell, which does not impose a rigid geometric preference on the metal center. Therefore, the final structure of a cadmium-ethynylbenzene complex is the result of a delicate balance between the bonding preferences of the ligand, packing forces in the solid state, and the inherent flexibility of the cadmium(II) ion.

Influence of Ancillary Ligands on Coordination Environment and Complex Nuclearity (e.g., mononuclear, dinuclear, polynuclear species)

The coordination chemistry of cadmium(II) with ethynylbenzene (acting as the phenylacetylide ligand) is profoundly influenced by the presence of ancillary, or secondary, ligands. These ligands, which coordinate to the cadmium center alongside the primary ethynylbenzene ligand, play a critical role in dictating the final coordination geometry, coordination number, and, most significantly, the nuclearity of the resulting complex. researchgate.netresearchgate.netkit.edu The size, shape, charge, and number of donor atoms of the ancillary ligand can direct the self-assembly process towards the formation of discrete mononuclear species, well-defined dinuclear or trinuclear complexes, or extended one-, two-, or three-dimensional coordination polymers. nih.govredalyc.orgscielo.org.mx

The choice of ancillary ligand can prevent the formation of polymeric structures and favor discrete molecules. For instance, bulky chelating ligands can occupy multiple coordination sites around the cadmium(II) ion, leaving limited opportunity for the phenylacetylide ligand to act as a bridge between multiple metal centers, thus favoring mononuclear complexes. nih.govnih.gov Conversely, ancillary ligands with multiple donor sites or linear, rigid geometries can act as pillars or linkers, promoting the formation of polynuclear architectures. nih.govrsc.org

A pertinent example, although bimetallic, illustrates the role of N-donor ancillary ligands in defining the coordination environment of a cadmium ion bound to a phenylacetylide moiety. In complexes where a dianionic bis(phenylacetylide)platinate fragment, [Pt(C6F5)2(C≡CPh)2]2-, coordinates to a cadmium(II) center, the nature of the ancillary ligand on the cadmium dictates the final structure. nih.gov

When ancillary ligands such as 2,2'-bipyridine (B1663995) (bpy), 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), or 1,10-phenanthroline (B135089) (phen) are used, they form a [Cd(N-N)2]2+ unit. This unit interacts with the platinum complex through the α-carbon atoms of the phenylacetylide ligands. nih.gov In a different arrangement involving the ancillary ligand 2,2'-bipyridine (bpy), the cadmium center can adopt a distorted trigonal-bipyramidal coordination. This geometry is achieved by coordinating with one of the Pt-Cα bonds of the bis(acetylide) unit and the ancillary ligand. nih.gov The use of a tridentate ligand like terpyridine (trpy) results in a [Cd(trpy)]2+ fragment, which leads to an enhanced interaction between the platinum and cadmium centers. nih.gov These findings demonstrate the precise control ancillary ligands exert over the coordination sphere and intermetallic interactions in complexes containing the cadmium-ethynylbenzene linkage.

| Primary Ligand Fragment | Ancillary Ligand (N-N or N-N-N) | Resulting Cadmium(II) Unit | Cadmium(II) Coordination Detail | Reference |

|---|---|---|---|---|

| cis-[Pt(C6F5)2(C≡CPh)2]2- | bpy, dmbpy, phen | [Cd(N-N)2]2+ | Interaction via α-carbons of both acetylide ligands. | nih.gov |

| trans-[Pt(C6F5)2(C≡CPh)2]2- | bpy | [Cd(bpy)2]2+ | Distorted trigonal-bipyramidal geometry; interaction with one Pt-Cα bond. | nih.gov |

| cis-[Pt(C6F5)2(C≡CPh)2]2- | trpy | [Cd(trpy)]2+ | Enhanced Pt-Cd interaction; Cd(II) is additionally solvated. | nih.gov |

Supramolecular Interactions and Self-Assembly in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. nih.govbcrec.id In the context of cadmium(II)-ethynylbenzene complexes, crystal engineering relies on the strategic use of non-covalent supramolecular interactions to guide the self-assembly of individual complex units into highly ordered, extended architectures. nih.gov The ethynylbenzene ligand itself is an excellent candidate for directing such assemblies due to its rigid rod-like shape and the presence of an aromatic phenyl ring, which can participate in various weak interactions.

The most prominent of these interactions is π-π stacking. rsc.org The electron-rich phenyl rings of the ethynylbenzene ligands on adjacent cadmium complexes can stack on top of one another, driven by favorable electrostatic and dispersion forces. These interactions can organize the complexes into columns or layers, significantly influencing the packing in the crystal lattice. nih.govresearchgate.net For example, in the extended lattice of a dinuclear platinum-cadmium complex containing phenylacetylide and bipyridine ligands, very short π-π contacts of 3.25 Å are observed, indicating strong stacking interactions that influence the material's solid-state luminescent properties. nih.gov The presence of π-π stacking has been shown to be responsible for unexpected shifts in the photoluminescence of cadmium-based metal-organic frameworks. rsc.org

Beyond π-π stacking, other non-covalent forces are crucial for the self-assembly process:

Hydrogen Bonding: While the ethynylbenzene ligand itself is not a strong hydrogen bond donor or acceptor, ancillary ligands or solvent molecules incorporated into the crystal structure often are. Hydrogen bonds (e.g., O-H···O, N-H···S) are highly directional and are instrumental in linking one-dimensional coordination polymer chains into two-dimensional sheets or three-dimensional networks. researchgate.netirb.hr

C-H···π Interactions: The aromatic ring of the ethynylbenzene ligand can act as a π-electron donor, interacting with C-H bonds from ancillary ligands on neighboring complexes. These interactions, though weak, are numerous and collectively contribute to the stability and specific orientation of molecules within the crystal. redalyc.orgscielo.org.mx

The interplay of these varied supramolecular interactions allows for the construction of complex and diverse solid-state architectures from cadmium(II)-ethynylbenzene building blocks. mdpi.comrsc.org By carefully selecting ancillary ligands, chemists can introduce specific functional groups capable of forming desired non-covalent bonds, thereby programming the self-assembly process to yield materials with specific topologies and functions. rsc.orgmdpi.com

| Supramolecular Interaction | Description | Structural Consequence in Cadmium Complexes | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Formation of 1D columns or layered structures; influences photophysical properties. | nih.govnih.govrsc.org |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom (O, N, etc.). | Links lower-dimensional motifs (0D, 1D) into higher-dimensional (2D, 3D) supramolecular networks. | researchgate.netirb.hr |

| C-H···π Interactions | Weak interaction between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the specific orientation and packing of complexes in the solid state. | redalyc.orgscielo.org.mx |

Advanced Spectroscopic and Structural Characterization of Cadmium Ii Ethynylbenzene Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Different nuclei within the molecule can be targeted to obtain specific structural information.

Proton (¹H) NMR spectroscopy provides detailed information about the environment of hydrogen atoms within a molecule. nih.gov For cadmium(II)-ethynylbenzene complexes, ¹H NMR is used to characterize the organic ligand. The chemical shifts, multiplicities, and coupling constants of the protons on the phenyl group of the ethynylbenzene ligand are sensitive to the ligand's coordination to the cadmium center. nih.gov

Upon complexation, changes in the electron density of the ethynylbenzene ligand lead to shifts in the resonance signals of its aromatic protons compared to the free ligand. The pattern of these shifts can provide insights into the coordination mode. For example, the spectra can confirm the presence of the ligand within the complex and can be used to investigate the effects of guest and ligand binding in more complex supramolecular systems involving cadmium. nih.gov The integration of the signals also allows for the determination of the relative ratios of different ligands in the coordination sphere.

Carbon-13 (¹³C) NMR spectroscopy is used to identify the carbon framework of the ethynylbenzene ligand. ias.ac.in The spectrum reveals distinct signals for the different carbon atoms in the molecule, including the acetylenic carbons (C≡C) and the carbons of the phenyl ring. The chemical shifts of these carbons are highly informative about their electronic environment.

Coordination of the ethynylbenzene ligand to the cadmium(II) center significantly influences the chemical shifts of the acetylenic carbons. This provides direct evidence of the metal-ligand interaction. In some cases, coupling between the ¹³C nuclei and the NMR-active cadmium isotopes (¹¹¹Cd and ¹¹³Cd) can be observed. huji.ac.il The magnitude of the one-bond cadmium-carbon coupling constant (¹J(Cd-C)) provides valuable information about the nature and strength of the Cd-C bond. huji.ac.il

Cadmium-113 (¹¹³Cd) NMR spectroscopy is a highly specialized and powerful technique that directly probes the cadmium center in the complex. huji.ac.il Cadmium has two NMR-active spin-1/2 isotopes, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being slightly more sensitive and generally the preferred nucleus for study. huji.ac.ilnorthwestern.edu

Furthermore, scalar coupling (J-coupling) between ¹¹³Cd and other NMR-active nuclei (such as ¹¹⁹Sn, ³¹P, ¹³C, or ¹H) can provide through-bond connectivity information. In the aforementioned cadmium tin sulfido complex, a two-bond coupling constant (²J¹¹³Cd–¹¹⁹Sn) of approximately 200 Hz was resolved, confirming the Cd-S-Sn connectivity in solution. mdpi.com This makes ¹¹³Cd NMR an invaluable tool for characterizing the structure and bonding in cadmium(II)-ethynylbenzene complexes directly from the metal's perspective. msu.edu

| Nucleus | Technique | Information Obtained | Example Data |

|---|---|---|---|

| ¹H | Proton NMR | Analyzes the chemical environment of the ethynylbenzene ligand's protons. | Chemical shifts (δ) for phenyl protons shift upon coordination. nih.gov |

| ¹³C | Carbon-13 NMR | Identifies the carbon framework and probes the Cd-C interaction. | Shifts in acetylenic carbon signals; potential ¹J(Cd-C) coupling. huji.ac.il |

| ¹¹³Cd | Cadmium-113 NMR | Directly probes the Cd coordination sphere (geometry, ligands). | Wide chemical shift range (e.g., -67 ppm, -167 ppm); J-coupling provides connectivity (e.g., ²J(¹¹³Cd-¹¹⁹Sn) ≈ 200 Hz). mdpi.com |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a direct probe of the bonding within a molecule by measuring the energies of its vibrational modes. For cadmium(II)-ethynylbenzene complexes, these techniques are critical for identifying key functional groups and the metal-ligand interface.

The most diagnostic vibrational modes in cadmium(II)-ethynylbenzene complexes are the carbon-carbon triple bond (C≡C) stretch and the cadmium-carbon (Cd-C) vibrations.

C≡C Stretching Frequency: In free phenylacetylene (B144264), the C≡C stretching vibration (ν(C≡C)) appears in the infrared spectrum around 2119 cm⁻¹. arxiv.org The typical range for alkyne C≡C stretches is generally observed between 2100-2260 cm⁻¹. libretexts.org Upon coordination to a metal center like cadmium(II), this frequency is expected to shift. The direction and magnitude of the shift provide insight into the nature of the metal-alkynyl bond. A decrease in the stretching frequency (a red shift) typically indicates a weakening of the C≡C bond due to π-backbonding from the metal to the alkyne π* orbitals. Conversely, an increase in frequency (a blue shift) can occur if the dominant interaction is σ-donation from the alkyne to the metal, which strengthens the C≡C bond.

Metal-Ligand Vibrations: The vibrations associated with the cadmium-carbon bond are found at much lower frequencies, typically in the far-infrared region (< 600 cm⁻¹). These modes are often weak in IR spectra but can be strong in Raman spectra. While specific data for the ν(Cd-C) of cadmium-ethynylbenzene is scarce, related metal-ligand vibrations in other cadmium complexes, such as the Cd-S modes in cadmium-phytochelatin complexes, have been identified by Raman spectroscopy in the 300-610 cm⁻¹ range. researchgate.net The identification of these low-frequency modes is direct evidence for the formation of the cadmium-carbon bond.

Table 1: Characteristic Vibrational Frequencies for Ethynylbenzene and Related Complexes

| Vibration | Compound Type | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| ν(C≡C) | Free Phenylacetylene | ~2119 | IR |

| ν(C≡C) | Metal-Alkynyl Complexes | 2100 - 2260 | IR, Raman |

| ν(Cd-S) | Cadmium-Sulfur Complexes | 300 - 610 | Raman |

The real-time analysis of chemical reactions provides crucial kinetic and mechanistic information. In-situ vibrational spectroscopy is a powerful, non-destructive method for monitoring the formation of cadmium(II)-ethynylbenzene complexes and detecting any transient intermediate species.

By immersing a fiber-optic probe connected to an IR or Raman spectrometer directly into the reaction vessel, spectra can be collected continuously as the reaction proceeds. This allows for the creation of concentration profiles of reactants, intermediates, and products over time. For example, in the synthesis of cadmium(II)-ethynylbenzene from a cadmium salt and phenylacetylene, one could monitor:

The decrease in the intensity of the ν(≡C-H) band of the terminal alkyne reactant.

The appearance and growth of the ν(C≡C) band of the coordinated ethynylbenzene ligand, which will be shifted relative to the free ligand.

The emergence of new bands in the low-frequency region corresponding to the ν(Cd-C) vibration of the product.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or other polar media where water's strong IR absorption can obscure key spectral regions. researchgate.net While specific studies on the in-situ monitoring of cadmium-alkynyl reactions are not prominent, the methodology has been widely applied to other organometallic systems, such as the monitoring of Grignard reagent reactions, demonstrating its feasibility and utility. The detection of short-lived intermediates by their unique vibrational signatures can provide invaluable evidence for proposed reaction mechanisms.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of molecules. For organometallic compounds like cadmium(II)-ethynylbenzene, which can be thermally labile, soft ionization techniques are paramount.

Soft ionization methods impart minimal excess energy to the analyte, reducing fragmentation and increasing the probability of observing the intact molecular ion.

Electrospray Ionization (ESI-MS): This is a widely used technique for the analysis of organometallic and coordination compounds. A solution of the complex is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and transferred into the gas phase. ESI-MS is particularly effective for compounds that are already charged or can be easily protonated or adducted with ions like Na⁺ or K⁺. Neutral cadmium(II)-ethynylbenzene complexes may be observed as adducts, allowing for the determination of the molecular weight of the parent species.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the spot, causing the matrix to vaporize and carry the analyte molecules into the gas phase while simultaneously ionizing them. While highly effective for large biomolecules, MALDI can be challenging for low molecular weight compounds due to potential interference from matrix peaks in the low mass-to-charge (m/z) region. However, with careful selection of the matrix and analytical conditions, MALDI-MS can be a valuable tool for characterizing neutral organometallic complexes that are difficult to ionize by ESI.

A key advantage of mass spectrometry in characterizing metal-containing compounds is the ability to observe the characteristic isotopic distribution of the metal. Cadmium has a complex isotopic signature with eight naturally occurring stable isotopes, the most abundant of which are ¹¹⁴Cd, ¹¹²Cd, ¹¹¹Cd, and ¹¹⁰Cd.

This unique distribution results in a distinctive, readily identifiable pattern of peaks in the mass spectrum for any ion containing a cadmium atom. The spacing and relative intensities of these isotope peaks are a definitive fingerprint for the presence of cadmium in the molecule. High-resolution mass spectrometry can provide an accurate mass measurement of the molecular ion, which, in conjunction with the observed isotopic pattern, allows for the unambiguous confirmation of the elemental formula of the cadmium(II)-ethynylbenzene complex. This high degree of certainty is crucial for distinguishing the desired product from potential side products or impurities.

Table 2: Natural Abundance of Stable Cadmium Isotopes

| Isotope | Natural Abundance (%) |

|---|---|

| ¹⁰⁶Cd | 1.25 |

| ¹⁰⁸Cd | 0.89 |

| ¹¹⁰Cd | 12.49 |

| ¹¹¹Cd | 12.80 |

| ¹¹²Cd | 24.13 |

| ¹¹³Cd | 12.22 |

| ¹¹⁴Cd | 28.73 |

Elemental Analysis (Combustion Analysis, Microprobe Analysis) for Empirical Formula Determination

Elemental analysis is a cornerstone technique for the characterization of newly synthesized chemical compounds. researchgate.netnih.govconicet.gov.ar It provides the mass percentages of the constituent elements, which allows for the determination of the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. khanacademy.orglibretexts.org For cadmium(II)-ethynylbenzene complexes, which are organometallic in nature, combustion analysis is particularly crucial for quantifying the carbon and hydrogen content.

In a typical combustion analysis experiment, a precisely weighed sample of the cadmium(II)-ethynylbenzene complex is heated in a furnace under a stream of pure oxygen. libretexts.org This process leads to complete combustion, converting all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). khanacademy.orgyoutube.comyoutube.comyoutube.com These combustion products are then passed through separate absorption tubes, and their masses are accurately determined. From the masses of CO₂ and H₂O produced, the masses and percentages of carbon and hydrogen in the original sample can be calculated.

The cadmium content is typically determined by other means, such as atomic absorption spectroscopy or by carefully weighing the residual metal oxide after combustion. By combining the percentage composition data for all elements, the empirical formula of the complex can be established. This experimental formula is then compared with the theoretical composition calculated for the proposed molecular structure to confirm the compound's identity and purity. nih.gov

Table 1: Representative Elemental Analysis Data for a Hypothetical Cadmium(II)-Ethynylbenzene Complex

The following interactive table shows hypothetical elemental analysis data for a proposed complex, [Cd(C₈H₅)₂].

| Element | Found (%) | Calculated (%) |

| Carbon (C) | 58.80 | 58.84 |

| Hydrogen (H) | 3.10 | 3.09 |

| Cadmium (Cd) | 34.45 | 34.42 |

Note: This data is illustrative. The user can modify the "Found (%)" values to see how they compare with the calculated theoretical values for the empirical formula C₁₆H₁₀Cd.

Electrochemical Characterization: Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox (reduction-oxidation) properties of chemical species. researchgate.netresearchgate.net For cadmium(II)-ethynylbenzene complexes, CV provides valuable information about the stability of different oxidation states and the electronic influence of the ethynylbenzene ligands on the cadmium center.

The experiment involves scanning the potential of a working electrode in a solution containing the complex and observing the resulting current. researchgate.net As the potential is swept, the complex may undergo oxidation or reduction at the electrode surface, resulting in characteristic current peaks. The potential at which these peaks occur indicates the energy required to add or remove electrons from the complex.

In the case of cadmium(II) complexes, the Cd²⁺ ion has a filled d¹⁰ electron configuration, making it generally redox-inactive under typical electrochemical conditions. Therefore, any observed redox processes are often centered on the organic ligand. mdpi.com The cyclic voltammogram of a cadmium(II)-ethynylbenzene complex would likely reveal information about the oxidation or reduction of the ethynylbenzene moiety. The shape and separation of the anodic (oxidation) and cathodic (reduction) peaks can also indicate the reversibility of the redox process. researchgate.net Irreversible processes are common in cadmium complexes, suggesting that the electron transfer is followed by a chemical change. mdpi.com

Table 2: Illustrative Cyclic Voltammetry Data for a Cadmium-Organic Complex

This interactive table presents typical electrochemical data obtained from a cyclic voltammetry experiment on a cadmium complex with a redox-active organic ligand.

| Process | Peak Potential (Eₚ) vs. Ag/AgCl | Description |

| Reduction (Eₚ,c) | -0.75 V | Ligand-centered reduction |

| Oxidation (Eₚ,a) | -0.55 V | Re-oxidation of the reduced ligand |

| Calculated E₁/₂ | -0.65 V | Formal Redox Potential |

Note: The user can adjust the peak potential values to observe the change in the calculated formal redox potential (E₁/₂), which is an average of the cathodic and anodic peak potentials and represents the thermodynamic potential of the redox couple.

Other Advanced Spectroscopic Methodologies

Beyond elemental analysis and electrochemistry, a suite of other advanced spectroscopic techniques is employed to gain a more complete picture of the structure and electronic properties of cadmium(II)-ethynylbenzene complexes.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is highly specific to paramagnetic substances. The cadmium(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled, and it has no unpaired electrons. Consequently, Cd(II) is diamagnetic and therefore EPR-silent.

An EPR signal would not be expected from a simple monomeric cadmium(II)-ethynylbenzene complex unless the ethynylbenzene ligand itself is a radical anion or cation, or if the complex contains other paramagnetic metal centers. The absence of an EPR signal can be a useful piece of evidence to confirm the +2 oxidation state of cadmium and the non-radical nature of the ligands in the complex.

X-ray Absorption Spectroscopy (XAS) X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. nih.gov For cadmium(II)-ethynylbenzene complexes, XAS can be used to probe the coordination environment around the cadmium atom. researchgate.netresearchgate.net The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the cadmium center. The precise energy and shape of the edge can be compared to that of known cadmium compounds to deduce these properties in the complex being studied. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the absorption edge. Analysis of the EXAFS can yield highly precise information about the number and type of neighboring atoms, as well as the specific bond distances between the cadmium atom and the carbon atoms of the ethynylbenzene ligands. nih.govung.si This provides a direct probe of the Cd-C bond lengths and the coordination number of the metal center, which are critical details of the complex's molecular structure.

Theoretical and Computational Investigations of Cadmium Ii Ethynylbenzene Complexes

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for the computational study of transition metal complexes, offering a favorable balance between accuracy and computational cost. nih.govarxiv.orgarxiv.org For a hypothetical study of cadmium(II)-ethynylbenzene, DFT calculations would be central to understanding its fundamental properties.

Geometry Optimization, Conformational Analysis, and Electronic Structure Studies

The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional structure of the complex. arxiv.org For a molecule like bis(phenylethynyl)cadmium(II), this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Conformational analysis would explore different spatial arrangements of the ethynylbenzene ligands, for instance, the rotation of the phenyl groups, to identify the global minimum energy conformer.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. mdpi.comresearchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the electron-donating and electron-accepting capabilities of the cadmium(II)-ethynylbenzene complex. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

A study of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on the cadmium atom and the atoms of the ethynylbenzene ligands. nih.gov This information is crucial for understanding the polarity of the bonds and the electrostatic potential of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.govnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of the ethynylbenzene ligands and the 113Cd NMR chemical shift of the cadmium center. nih.govmsu.eduscite.ai These predictions are valuable for interpreting experimental NMR spectra and can help in the characterization of the complex in solution.

Vibrational Frequencies: DFT calculations can also be used to compute the harmonic vibrational frequencies of the molecule. researchgate.netnih.gov These frequencies correspond to the infrared (IR) and Raman active vibrational modes. A key vibration of interest would be the C≡C stretching frequency of the ethynyl (B1212043) group, as its position can provide information about the strength of the cadmium-alkynyl bond.

Ab Initio Methods for High-Level Bonding Analysis

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide a more detailed and accurate description of chemical bonding. researchgate.nettuni.firesearchgate.netukm.mymdpi.com For a cadmium(II)-ethynylbenzene complex, high-level ab initio calculations could be employed to perform a thorough analysis of the nature of the cadmium-carbon bond. This would help to elucidate the degree of covalent and ionic character in the bond and to understand the contributions of σ- and π-interactions.

Quantum Chemical Studies on Thermodynamic Properties and Stability

Quantum chemical calculations can be used to determine various thermodynamic properties of the complex, such as its enthalpy of formation, Gibbs free energy of formation, and thermal stability. nih.govrsc.org These calculations would provide insights into the feasibility of synthesizing and isolating the cadmium(II)-ethynylbenzene complex under different conditions. The relative stabilities of different isomers or conformers could also be assessed.

Reaction Mechanism Elucidation through Computational Modeling of Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.netresearchgate.net If the cadmium(II)-ethynylbenzene complex were to be involved in a reaction, for example, a ligand exchange or a cross-coupling reaction, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures and calculating the activation energies for each step of the reaction. Such studies would provide a detailed, molecular-level understanding of the reaction mechanism and the factors that control its rate and selectivity.

Basis Set Selection and Validation for Cadmium-Containing Systems

The theoretical and computational investigation of organometallic compounds, particularly those containing heavy elements like cadmium, presents unique challenges that necessitate careful selection of computational methods. chemistryviews.org The choice of an appropriate basis set is of fundamental importance, as it directly influences the accuracy of quantum mechanical calculations within the constraints of the chosen theoretical method. chemistryviews.org For cadmium-containing systems, this selection is complicated by factors such as strong relativistic effects and the need to accurately describe electron correlation. chemistryviews.org

The selection of a basis set in quantum chemistry is a nuanced process, where experienced researchers aim to find a balance between computational cost and the desired accuracy for the specific problem being investigated. computabio.com For heavy atoms like cadmium, all-electron calculations can be computationally prohibitive. Therefore, methods employing effective core potentials (ECPs) are frequently utilized. These ECPs replace the core electrons with a potential, reducing the number of electrons treated explicitly and implicitly accounting for relativistic effects.

A variety of basis sets have been employed in the computational study of cadmium complexes. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set, which includes an ECP, is a common and often suitable choice for transition metals. researchgate.netnih.gov More extensive basis sets from the "def2" series, such as def2-TZVP (triple-ζ valence with polarization) or def2-TZVPP (triple-ζ valence with double polarization), are also recommended for higher accuracy on cadmium, paired with basis sets like def2-TZVP for lighter elements. researchgate.net

The LANL2DZ basis set also performed well, providing the closest calculated values for the central Cd-Cl bond distances. researchgate.net In contrast, the DGDZVP basis set showed less accurate results for bond angles in this specific complex. researchgate.net The lighter basis sets, STO-3G and 3-21G, which are less computationally demanding, produced values that were more distant from the experimental data. researchgate.net

Below is a table comparing the calculated bond distances for selected bonds in the cadmium complex using different basis sets against the experimental values.

| Basis Set | Cd21–Cl22 (Å) | Cd21–Cl23 (Å) | Cd21–Cl23' (Å) |

| Experimental | 2.441 | 2.483 | 2.682 |

| LANL2DZ | 2.447 | 2.477 | 2.699 |

| DGDZVP | 2.451 | 2.490 | 2.700 |

| SDD | 2.482 | 2.529 | 2.735 |

| STO-3G | 2.508 | 2.545 | 2.738 |

| 3-21G | 2.723 | 2.753 | 2.943 |

| Data sourced from a computational study on a di-μ-chloro-bis[chlorine(4,7-dimethyl-1,10-phenanthroline)cadmium(II)] complex. researchgate.net |

The validation process often involves quantitative measures like the Root Mean Square Deviation (RMSD) to assess the agreement between theoretical and experimental geometries. In the aforementioned study, the SDD basis set was ultimately classified as the most suitable for structural studies of their cadmium-containing compound based on a comprehensive evaluation of bond distances, angles, and RMSD values. researchgate.net However, for specific parameters like the key Cd-Cl distances, LANL2DZ provided a slightly better match. researchgate.net This highlights that the "best" basis set can be property-dependent, and the choice should be guided by the specific goals of the computational investigation.

For highly accurate calculations, especially those involving explicitly correlated methods, specialized basis sets have been developed. For instance, the cc-pVnZ-DK series is designed for calculations that include relativistic effects. computabio.com For transition metals from Yttrium to Cadmium, the ECP28MDF effective core potential is often utilized in these high-level calculations. nih.govacs.org

A summary of commonly used basis sets for cadmium-containing systems is provided below.

| Basis Set Family | Specific Examples | Typical Application | Notes |

| Pople Style | 3-21G, 6-31G* | General purpose, often for lighter atoms | Generally less accurate for heavy elements like Cd. researchgate.net |

| LANL | LANL2DZ | Routine calculations on transition metals | A cost-effective and widely used ECP basis set that often provides good geometric results. researchgate.netnih.govresearchgate.net |

| def2 (Ahlrichs) | def2-SVPD, def2-TZVP, def2-QZVPP | High-accuracy calculations | Recommended for reliable results, especially for properties like polarizability. computabio.comresearchgate.net |

| SDD (Stuttgart/Dresden) | SDD | High-accuracy calculations | An ECP basis set that has shown excellent performance for the geometry of Cd complexes. researchgate.net |

| This table summarizes basis sets and their general applicability in computational studies of cadmium systems. |

Ultimately, the selection of a basis set for theoretical studies of cadmium(II)-ethynylbenzene complexes requires a careful balance of desired accuracy and available computational resources. Validation against known experimental data for similar systems is crucial for ensuring the reliability of the theoretical predictions.

Reactivity and Reaction Mechanisms of Cadmium Ii Ethynylbenzene Complexes

Ligand Substitution and Exchange Reactions

Cadmium(II) complexes are characterized by rapid ligand exchange kinetics. The Cd(II) ion possesses a d¹⁰ electron configuration, resulting in a spherical distribution of electron density and zero crystal field stabilization energy (CFSE) for any coordination geometry. This lack of electronic preference for a specific geometry lowers the activation energy for ligand substitution processes, making the complexes kinetically labile.

The synthesis of cadmium(II)-ethynylbenzene complexes often proceeds via ligand substitution or metathesis reactions. A common method involves the reaction of a cadmium(II) salt, such as cadmium chloride (CdCl₂) or cadmium acetate (B1210297) (Cd(OAc)₂), with a phenylacetylide source. This can be accomplished using pre-formed alkali metal acetylides (e.g., lithium or sodium phenylacetylide) or by the in situ deprotonation of ethynylbenzene with a base in the presence of the cadmium salt.

The general reaction can be represented as: CdX₂ + 2 M(C≡CPh) → Cd(C≡CPh)₂ + 2 MX (where X = Cl⁻, OAc⁻; M = Li⁺, Na⁺)

In solution, the ethynylbenzene ligand can be displaced by other coordinating species. The position of the equilibrium in these exchange reactions depends on the relative donor strength of the incoming ligand and the stability of the resulting complex. For instance, strong σ-donating ligands like phosphines or chelating amines can coordinate to the cadmium center, potentially displacing the ethynylbenzene ligands or forming mixed-ligand complexes. The kinetics of these exchange reactions are typically fast, often occurring on the NMR timescale.

| Complex Type | Reactants | Reaction Type | Outcome |

| Homoleptic Acetylide | CdCl₂, Li(C≡CPh) | Metathesis / Substitution | Formation of Cd(C≡CPh)₂ |

| Mixed-Ligand Complex | Cd(C≡CPh)₂, L (e.g., TMEDA) | Ligand Addition/Exchange | Formation of [Cd(C≡CPh)₂(L)] |

This table illustrates common ligand substitution and addition reactions involving cadmium(II)-ethynylbenzene species.

Catalytic Transformations Involving Cadmium-Ethynylbenzene Species

The utility of cadmium-ethynylbenzene in catalytic transformations is limited by its inability to readily cycle between oxidation states. However, its role as a stoichiometric reagent in carbon-carbon bond formation is well-established, and it can influence reactions through its Lewis acidic properties or by acting as a carrier for the nucleophilic ethynylbenzene group.

The primary carbon-carbon bond-forming reaction involving cadmium-ethynylbenzene is its use as a nucleophilic alkynylating agent. The carbon-cadmium bond is polarized towards the carbon atom, rendering the acetylenic carbon nucleophilic, albeit less so than in the corresponding Grignard or organolithium reagents libretexts.orgyoutube.comwikipedia.org. This moderated reactivity is a key feature, allowing for greater chemoselectivity.

A classic application of organocadmium reagents is the synthesis of ketones from acyl chlorides. While more reactive organometallics like Grignard reagents will add to the resulting ketone to form a tertiary alcohol, cadmium reagents, including cadmium-ethynylbenzene, typically stop at the ketone stage mdma.chacs.org.

Reaction Mechanism: Ketone Synthesis

Nucleophilic Attack : The ethynylbenzene anion from the cadmium reagent attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

Chloride Elimination : The intermediate collapses, eliminating the chloride leaving group and forming the alkynyl ketone.

This reaction provides a reliable method for the synthesis of ynones (alkynyl ketones). Cadmium-ethynylbenzene can also participate in nucleophilic addition to other electrophiles, such as aldehydes, to form propargyl alcohols youtube.comlibretexts.org.

While cadmium complexes have been used as templates for photochemical [2+2] cycloadditions in the solid state, there is limited evidence of cadmium-ethynylbenzene itself actively participating as a reactant in catalytic cycloaddition reactions in the same way as other metal acetylides.

Cadmium-ethynylbenzene species are not typically employed as catalysts in modern cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. These catalytic cycles depend on the oxidative addition/reductive elimination pathways that are disfavored for cadmium.

Historically, the reaction of organocadmium reagents with acyl chlorides or other organic halides can be viewed as a form of stoichiometric cross-coupling. The lower reactivity of organocadmium compounds compared to organozincs provides a different reactivity profile wikipedia.orgresearchgate.net. Organozinc reagents are generally more versatile in modern palladium- and nickel-catalyzed cross-coupling reactions (e.g., Negishi coupling), whereas organocadmium reagents have been largely superseded due to their toxicity and the development of more efficient catalytic systems nih.gov.

The potential for cadmium-ethynylbenzene in this area lies in chemoselective transformations where the moderated nucleophilicity is an advantage. For instance, in a molecule with multiple electrophilic sites, a cadmium reagent might react selectively at the most reactive site (e.g., an acyl chloride) while leaving less reactive sites (e.g., an ester or ketone) untouched wikipedia.org.

| Reagent Type | Reactivity | Reaction with Acyl Chloride | Reaction with Ketone | Role in Catalytic Cross-Coupling |

| Organolithium/Grignard | Very High | Forms ketone, then tertiary alcohol | Forms tertiary alcohol | Limited (too reactive) |

| Organocadmium | Moderate | Forms ketone (stops) | Very slow or no reaction | Not used as a catalyst |

| Organozinc | High | Forms ketone | Forms tertiary alcohol | Widely used (Negishi coupling) |

This table compares the reactivity of organocadmium reagents with other common organometallics in reactions with carbonyl compounds.

Polymerization Reactions Initiated or Mediated by Cadmium-Ethynylbenzene Species

Cadmium compounds can participate in polymerization in two distinct ways: as part of a coordination polymer backbone or as an initiator for chain-growth polymerization.

Coordination Polymers : Cadmium(II) ions are effective nodes for the construction of coordination polymers due to their flexible coordination geometry mdpi.com. It is conceivable to synthesize coordination polymers where cadmium(II) ions are bridged by bis(ethynylbenzene) ligands or where terminal cadmium-ethynylbenzene units are incorporated into a larger polymeric structure. In these materials, the cadmium-ethynylbenzene moiety is a structural component rather than an initiator.

Initiation of Polymerization : Certain cadmium compounds, such as cadmium acetate, have been shown to act as catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide and ε-caprolactone researchgate.net. The mechanism is believed to proceed via a coordination-insertion pathway, where the polymerization is initiated by a nucleophilic group attached to the cadmium center (e.g., an acetate or an externally added alcohol). By analogy, a cadmium-ethynylbenzene complex, possessing a nucleophilic Cd-C≡CPh bond, could potentially act as an initiator for the ROP of susceptible monomers. The ethynylbenzene group would serve as the initiating group, becoming attached to the first monomer unit and starting the polymer chain. However, reports specifically detailing the use of cadmium-ethynylbenzene as a polymerization initiator are scarce in the literature.

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity : Organocadmium compounds are generally sensitive to light wikipedia.orglscollege.ac.in. The photochemical properties of complexes containing cadmium-alkynyl bonds have been investigated, particularly in the context of mixed-metal systems. For example, platinum-cadmium clusters stabilized by phenylacetylide ligands exhibit luminescence unirioja.es. The emission is often attributed to charge transfer transitions involving the metal centers and the π-orbitals of the alkynyl ligands. Upon UV irradiation, the C-Cd bond in simple organocadmium compounds can undergo homolytic cleavage to generate radicals, leading to decomposition.

Thermal Reactivity : Organocadmium compounds typically exhibit limited thermal stability. The thermal decomposition of cadmium complexes is a known route to producing cadmium-containing materials. For instance, cadmium complexes have been used as single-source precursors for the deposition of cadmium sulfide (B99878) (CdS) thin films or nanorods via thermolysis nih.gov.

For cadmium(II)-ethynylbenzene, heating would likely lead to the cleavage of the carbon-cadmium bonds. The decomposition pathway could result in the formation of metallic cadmium, cadmium carbide (CdC₂), and various organic products from the coupling or rearrangement of the phenylacetylide fragments, such as di-phenyl-butadiyne. The exact products and decomposition temperature would depend on the specific complex, including the presence of other stabilizing ligands, and the reaction conditions (e.g., atmosphere, solvent). Perfluorinated alkyl and alkenyl derivatives of cadmium have been noted to exhibit improved thermal stability wikipedia.org.

Applications in Materials Science and Catalysis

Luminescent Materials and Optoelectronic Applications

The coordination of ethynylbenzene ligands to cadmium(II) centers, often in conjunction with other metals, gives rise to materials with notable luminescent properties. These characteristics are foundational to their potential use in various optoelectronic devices, including organic light-emitting diodes (OLEDs).

The synthesis of luminescent materials incorporating cadmium and ethynylbenzene often involves the creation of heterometallic complexes, where cadmium acts in concert with other transition metals like platinum. A key synthetic strategy involves the reaction of platinum-alkynyl precursors with cadmium salts.

For instance, bimetallic platinum-cadmium tweezer-type complexes have been prepared and characterized. researchgate.net The synthesis of heteropolynuclear platinum complexes containing bridging alkynyl ligands is a significant route to these materials. researchgate.net One notable synthesis involves creating a simple 1:2 adduct, (NBu₄)₂[{Pt(C≡CPh)₄}₂(CdCl)₂], which features unusual η²-alkyne interactions with the cadmium atoms. rsc.org An alternative structure, a tetranuclear dimer stabilized by both alkynyl bridging ligands and direct platinum-cadmium bonding interactions, has also been synthesized and characterized using X-ray crystallography. rsc.org These synthetic approaches demonstrate the versatility in coordinating ethynylbenzene (phenylacetylide) ligands with cadmium, leading to structurally diverse and photophysically active compounds.

| Complex Formula | Key Structural Features | Synthetic Precursors | Citation |

|---|---|---|---|

| (NBu₄)₂[{Pt(C≡CPh)₄}₂(CdCl)₂] | Bimetallic Pt-Cd adduct; η²-alkyne-Cd interactions | Platinum-alkynyl complex, Cadmium chloride | rsc.org |

| Tetranuclear Pt-Cd Dimer | Alkynyl bridging ligands; Platinum-cadmium bonds | Platinum-alkynyl complex, Cadmium chloride | rsc.org |

The luminescence in cadmium-ethynylbenzene complexes is a result of electronic transitions within the molecule, often influenced by the interplay between the metal centers and the alkynyl ligands. The d¹⁰ electronic configuration of the Cd(II) ion means it does not have d-d electronic transitions that could quench luminescence, making it a suitable component for emissive materials. nih.gov

In mixed-metal Pt-Cd complexes, the emission properties have been investigated. These complexes are often luminescent in the solid state at ambient temperatures. researchgate.net The observed luminescence can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, where electron density is moved between the metal orbitals and the π-orbitals of the ethynylbenzene ligand. nih.gov The specific nature of the emission (e.g., color and intensity) is highly dependent on the coordination environment of the metal ions and the presence of metal-metal interactions. researchgate.netrsc.org For example, heterobimetallic systems involving cadmium are noted for their interesting optical properties. researchgate.net

Achieving solid-state white-light emission is a significant goal for next-generation lighting technologies. While some cadmium-based organic-inorganic complexes have been shown to produce broad-band white-light emission with high color rendering index (CRI) values, these have typically utilized ligands other than ethynylbenzene, such as S-1-(1-naphthyl)ethylamine. rsc.org Similarly, materials like magic-sized cadmium selenide (B1212193) (CdSe) nanocrystals can exhibit broadband emission covering most of the visible spectrum, resulting in white light. researchgate.net

In the context of complexes specifically containing the cadmium-ethynylbenzene linkage, reports on single-component white-light emission are not prominent in the surveyed literature. However, the principle of color tunability is relevant. The emission color of transition metal complexes can often be adjusted by modifying the ligands. nih.gov For cadmium-ethynylbenzene systems, particularly in mixed-metal arrangements, the emission can be tuned. For example, various platinum-cadmium alkynyl complexes have been shown to emit different colors, including red-orange, yellow-orange, and green light, demonstrating that the emission energy can be systematically shifted. researchgate.net This tunability suggests a potential pathway to generating white light by combining multiple emitters or designing a single complex with broad emission characteristics.

Semiconductors and Conductive Coatings